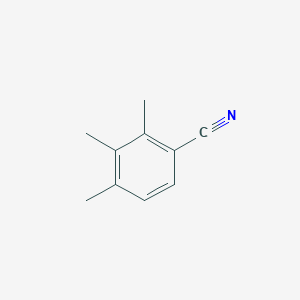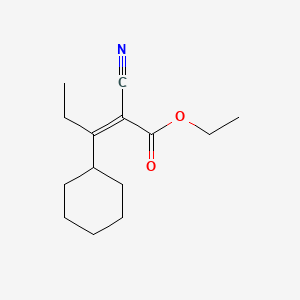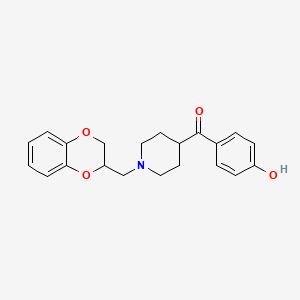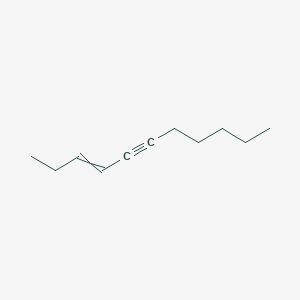![molecular formula C18H21N3O B14439233 (4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 79834-43-8](/img/structure/B14439233.png)
(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C12H17N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group and a piperazinyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves the reaction of 4-aminobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl or piperazinyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- (4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
- (4-Aminophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Uniqueness
(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Propriétés
Numéro CAS |
79834-43-8 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(4-aminophenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21N3O/c1-14-2-8-17(9-3-14)20-10-12-21(13-11-20)18(22)15-4-6-16(19)7-5-15/h2-9H,10-13,19H2,1H3 |
Clé InChI |
ZBBWAHJUNBMGCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)








